

ACY-775 for In Vivo Mouse Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: ACY-775

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Abstract

ACY-775 is a potent and selective histone deacetylase 6 (HDAC6) inhibitor that has shown therapeutic potential in various preclinical models. This document provides detailed application notes and protocols for the use of **ACY-775** in in vivo mouse studies, with a focus on dosage, administration, and experimental design. The information is compiled from multiple studies to assist researchers in designing and executing their own experiments.

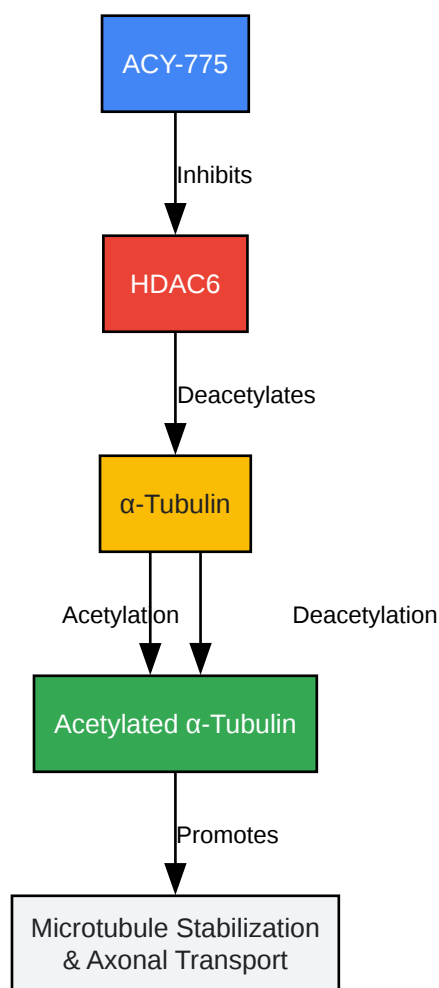
Data Presentation: ACY-775 In Vivo Dosages

The following table summarizes the dosages of **ACY-775** used in various mouse models. This information is intended to serve as a guide for dose selection in future studies.

Mouse Model	Dosage	Administration Route	Frequency	Study Focus	Reference
Charcot–Marie–Tooth Disease (CMT2)	3 mg/kg	Intraperitoneal (i.p.)	Daily for 21 days	Neurological disease	[1]
Depression (Tail Suspension Test)	5 mg/kg and 50 mg/kg	Intraperitoneal (i.p.)	Acute (single injection)	Antidepressant-like effects	[2] [3]
Depression (Chronic Social Defeat)	50 mg/kg	Intraperitoneal (i.p.)	Daily for 10 days (pretreatment) and 10 days (during stress)	Antidepressant-like effects	[3]
Pharmacokinetics	5 mg/kg and 50 mg/kg	Intraperitoneal (i.p.)	Acute (single injection)	Brain bioavailability	[2] [4]
Anxiety (Open-Field Test)	5, 10, and 50 mg/kg	Intraperitoneal (i.p.)	Acute (single injection)	Exploratory behavior	[2]

Signaling Pathway

ACY-775 selectively inhibits HDAC6, a cytoplasmic enzyme responsible for the deacetylation of several proteins, most notably α -tubulin. Inhibition of HDAC6 leads to an increase in acetylated α -tubulin, which in turn can affect microtubule dynamics and axonal transport. This mechanism is crucial for its therapeutic effects in neurological disorders.



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ACY-775 inhibits HDAC6, leading to increased α -tubulin acetylation.

Experimental Protocols

Preparation of ACY-775 for Intraperitoneal Injection

Materials:

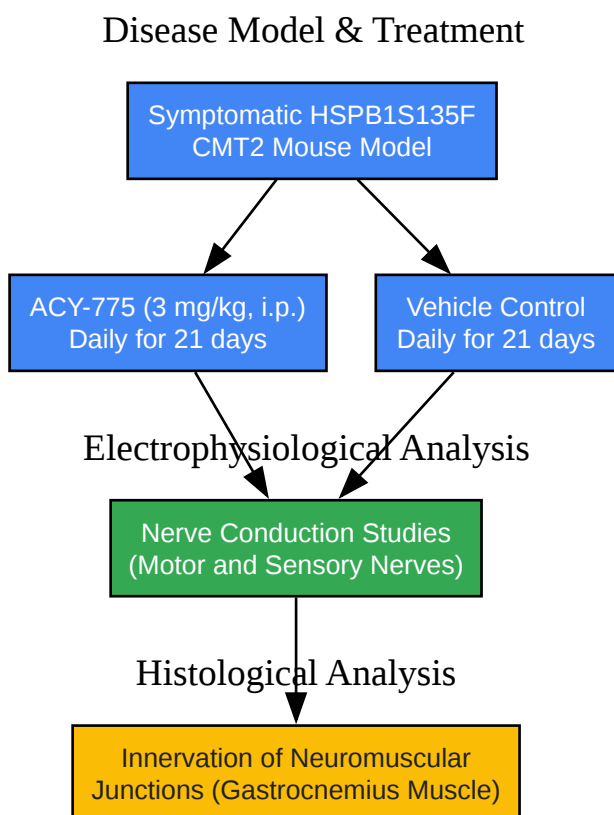
- **ACY-775** powder
- Dimethyl sulfoxide (DMSO)
- Saline (0.9%)

Protocol:

- Dissolve **ACY-775** in DMSO to create a stock solution.
- Dilute the stock solution in 0.9% saline to achieve the desired final concentration. The final concentration of DMSO should be low (e.g., 0.75%) to minimize toxicity.[2]
- For a 50 mg/kg dose, due to limited solubility, the final solution may be a suspension.[2] Ensure the suspension is homogenous by vortexing before each injection.
- Administer the solution via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[2]

In Vivo Study Workflow for a Neurological Disease Model

This workflow is based on studies investigating the efficacy of **ACY-775** in a mouse model of Charcot–Marie–Tooth disease.[1]



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*Workflow for in vivo efficacy testing of **ACY-775** in a CMT2 mouse model.*

Protocol:

- Animal Model: Utilize a relevant mouse model for the disease of interest. For instance, the HSPB1S135F mutant mouse model is used for Charcot–Marie–Tooth disease type 2.[1]
- Treatment Groups: Randomly assign symptomatic mice to either a treatment group receiving **ACY-775** or a vehicle control group.
- Drug Administration: Administer **ACY-775** (e.g., 3 mg/kg) or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 21 days).[1]
- Endpoint Analysis:
 - Electrophysiology: Perform nerve conduction studies on motor and sensory nerves to assess functional improvement.[1]
 - Histology: Analyze the innervation of neuromuscular junctions in relevant muscles (e.g., gastrocnemius) to evaluate structural changes.[1]

Pharmacokinetic Analysis of **ACY-775**

Protocol:

- Dosing: Administer a single dose of **ACY-775** (e.g., 5 or 50 mg/kg, i.p.) to mice.[2]
- Sample Collection: Collect plasma and brain tissue at various time points post-injection (e.g., 30 minutes, 1 hour, 4 hours).[2]
- Analysis:
 - Measure the concentration of **ACY-775** in plasma and brain lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
 - Determine pharmacokinetic parameters such as plasma half-life and brain-to-plasma ratio.
 - Assess target engagement by measuring the levels of acetylated α -tubulin in brain lysates via Western blot.[2] A significant increase in acetylated α -tubulin indicates that **ACY-775**

has reached its target and is biologically active.

Logical Relationship: Dose-Response and Target Engagement

The selection of an appropriate dose for in vivo studies is critical and is often determined by the relationship between the administered dose, the resulting drug concentration in the target tissue, and the engagement of the molecular target.



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*Relationship between **ACY-775** dose, pharmacokinetics, and biological effect.*

For **ACY-775**, studies have shown that a 50 mg/kg i.p. dose results in micromolar concentrations in the plasma within 30 minutes and leads to a significant increase in acetylated α -tubulin in the brain.[2][4] This dose has also been shown to produce antidepressant-like effects in behavioral tests.[2][3] In contrast, a lower dose of 5 mg/kg did not show a significant effect in the same behavioral paradigm, highlighting the importance of adequate target engagement for therapeutic efficacy.[2][3] However, in the context of Charcot–Marie–Tooth disease, a lower dose of 3 mg/kg was sufficient to produce therapeutic effects.[1] This suggests that the optimal dose may be dependent on the specific disease model and the desired therapeutic outcome.

Conclusion

The provided notes and protocols offer a comprehensive guide for the use of **ACY-775** in in vivo mouse studies. The selection of an appropriate dosage and experimental design is crucial for obtaining reliable and reproducible results. Researchers should carefully consider the specific aims of their study and the characteristics of their animal model when applying this information.

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References

- 1. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 4. [medchemexpress.com](https://www.medchemexpress.com/) [[medchemexpress.com](https://www.medchemexpress.com/)]
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